molecular formula C12H16N4O4 B15094072 5-(Hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

5-(Hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

Cat. No.: B15094072
M. Wt: 280.28 g/mol
InChI Key: XHWRGILBOVPBLO-UHFFFAOYSA-N
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Description

9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a bioactive compound used in biomedicine to treat various diseases. It exhibits potent antiviral activity against certain types of viruses by inhibiting their replication. Additionally, it has been investigated as a potential therapeutic agent for certain cancers and autoimmune diseases due to its ability to modulate immune responses.

Preparation Methods

The synthesis of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves several steps. The starting material is typically a purine derivative, which undergoes a series of chemical reactions to introduce the ribofuranosyl group and the methyl group at specific positions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .

Scientific Research Applications

9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It has shown promise in treating viral infections, certain cancers, and autoimmune diseases.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

The mechanism of action of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves its incorporation into the DNA or RNA of viruses, leading to the inhibition of viral replication. It targets specific enzymes involved in nucleic acid synthesis, thereby preventing the proliferation of viruses. In cancer cells, it induces apoptosis (programmed cell death) by interfering with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is unique due to its specific structure and bioactivity. Similar compounds include:

    9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: This compound also has antiviral and anticancer properties but differs in its ribose moiety.

    2’-C-Methyl-beta-D-6-methylpurine riboside: Another similar compound with slight structural variations that affect its bioactivity. The uniqueness of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine lies in its specific modifications that enhance its therapeutic potential.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3

InChI Key

XHWRGILBOVPBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O

Origin of Product

United States

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